

Application Notes and Protocols for Antibacterial Agent 125 (NH125)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antibacterial agent 125

Cat. No.: B10857254

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Introduction

Antibacterial agent 125, also known as NH125 (1-benzyl-3-cetyl-2-methylimidazolium iodide), is a potent antibacterial compound with significant activity against clinically relevant Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).^[1] It has been identified as an inhibitor of bacterial histidine protein kinases, key components of two-component signal transduction systems that regulate essential cellular processes.^{[2][3]} This document provides detailed application notes and experimental protocols for the evaluation of **Antibacterial Agent 125**, along with a summary of its known quantitative data and a visualization of its mechanism of action.

Quantitative Data Summary

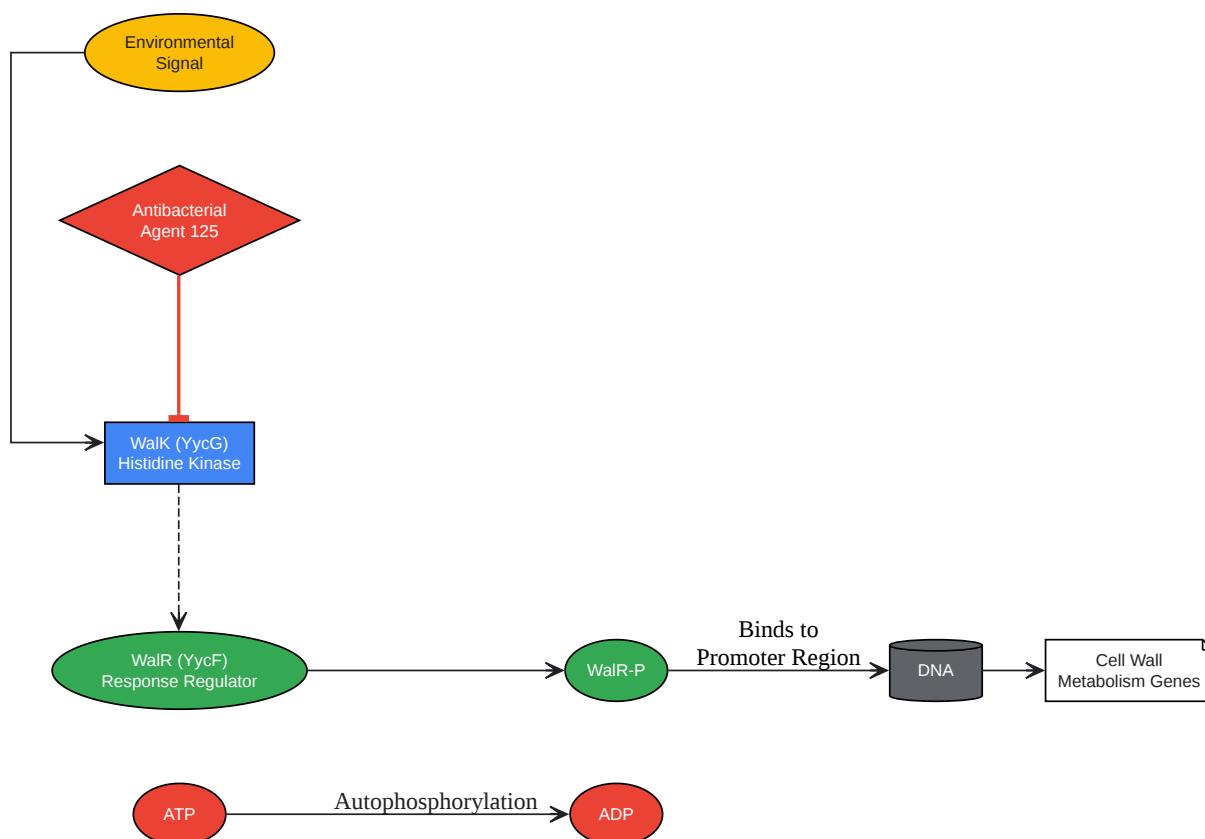
A compilation of the available quantitative data for **Antibacterial Agent 125** (NH125) is presented in Table 1. This data highlights its potency against various bacterial strains and its effects on biofilm formation.

Parameter	Organism(s)	Value(s)	Reference(s)
MIC50 Range	Clinically relevant Gram-positive pathogens	0.25 - 8 μ M	[4]
MIC	Staphylococcus aureus MW2	~2 μ g/mL	[5]
MIC90	Ureaplasma species clinical isolates	12.5 μ M (for an N- arylated analogue)	[6]
IC50 (VraS kinase activity)	Staphylococcus aureus	41 \pm 5 μ M	[7]
IC50 (Histidine protein kinase)	In vitro	6.6 μ M	[8]
Biofilm Disruption (50%)	MRSA	20 μ g/mL	[5]
Complete Biofilm Eradication	MRSA	160 μ g/mL	[5]

Mechanism of Action

Antibacterial Agent 125 primarily functions by inhibiting bacterial two-component signal transduction systems.[2] One of its key targets is Walk (also known as YycG), a sensor histidine kinase in the essential Walk/R (yycF/G) two-component system in low-GC Gram-positive bacteria like *S. aureus*. [1][3][9] This system is crucial for regulating cell wall metabolism.[1] NH125 has also been shown to inhibit another sensor histidine kinase, VraS, which is involved in antibiotic resistance in *S. aureus*. [7] Additionally, some evidence suggests that NH125 may have multiple mechanisms of action, including the disruption of the bacterial cell membrane's lipid bilayer.[9]

Below is a diagram illustrating the proposed mechanism of action of **Antibacterial Agent 125** on the Walk/R signaling pathway.



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Inhibition of the Walk/R two-component system by **Antibacterial Agent 125**.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antibacterial properties of **Antibacterial Agent 125**.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is recommended as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.^[1]

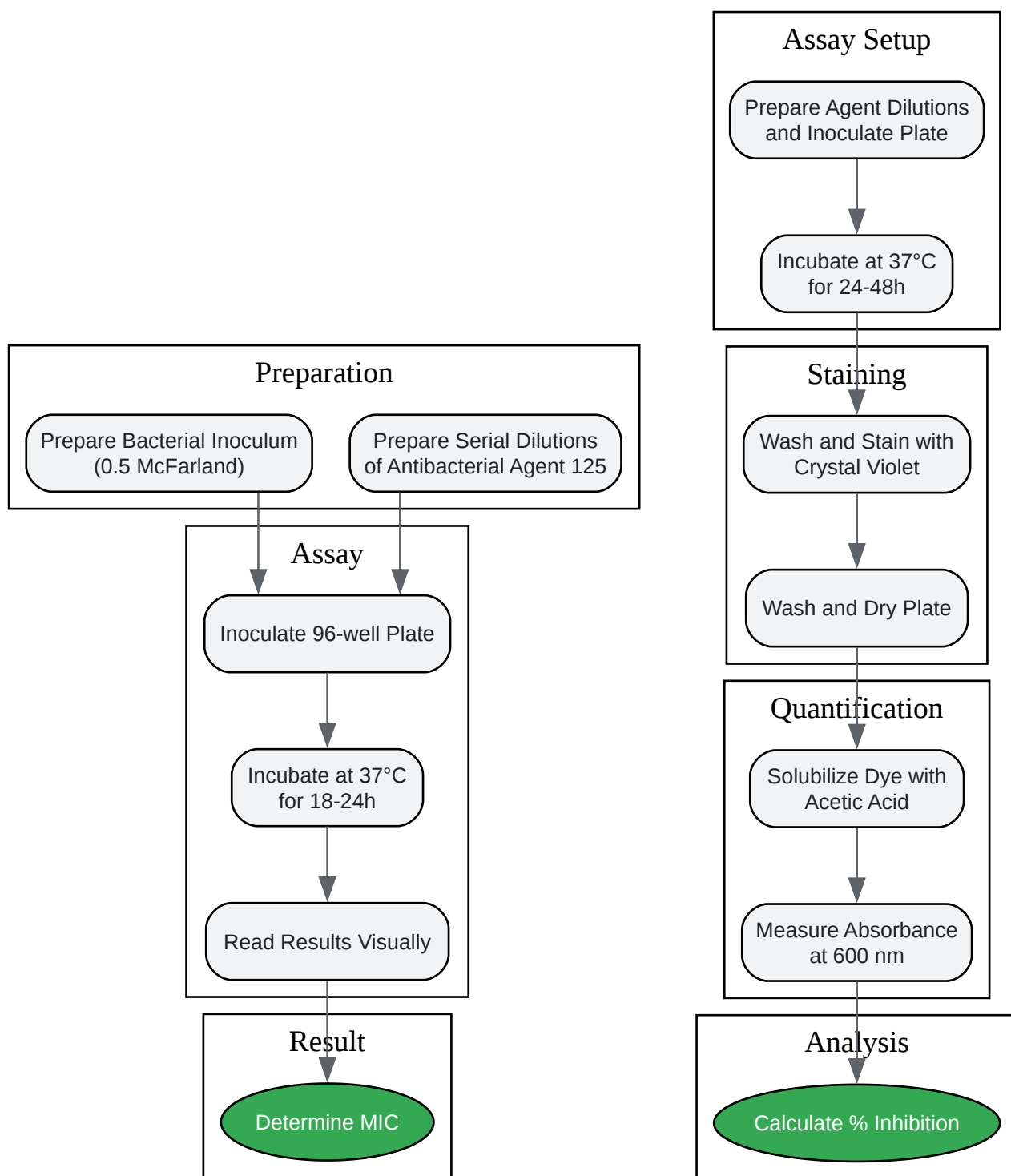
Materials:

- 96-well microtiter plates
- Mueller-Hinton Broth (MHB)
- Bacterial culture in logarithmic growth phase
- **Antibacterial Agent 125** stock solution
- Sterile 0.85% NaCl solution
- Spectrophotometer

Procedure:

- Bacterial Inoculum Preparation:
 - Aseptically pick several colonies of the test bacterium from a fresh agar plate.
 - Suspend the colonies in sterile 0.85% NaCl to match the turbidity of a 0.5 McFarland standard (approximately 1×10^8 CFU/mL).
 - Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution of **Antibacterial Agent 125**:
 - Prepare a series of twofold serial dilutions of the **Antibacterial Agent 125** stock solution in MHB in the 96-well plate. The final volume in each well should be 100 μ L.
- Inoculation:

- Add 100 µL of the prepared bacterial inoculum to each well containing the diluted antibacterial agent.
- Include a positive control well (bacteria in MHB without the agent) and a negative control well (MHB only).
- Incubation:
 - Incubate the plate at 37°C for 18-24 hours.
- MIC Determination:
 - The MIC is the lowest concentration of **Antibacterial Agent 125** at which there is no visible growth (turbidity) in the well.



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